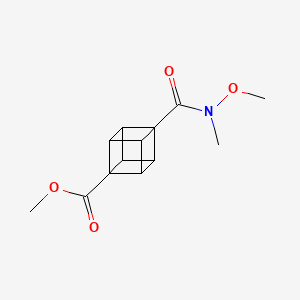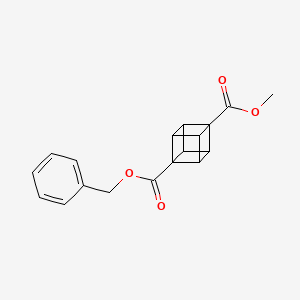
rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid: is a complex organic compound featuring multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a piperidine ring. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its protective groups which facilitate the synthesis of peptides by preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multiple steps:
Protection of the amine group: The piperidine ring’s amine group is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the carboxylic acid group: The carboxylic acid group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is done by reacting the carboxylic acid with Fmoc-Cl in the presence of a base like sodium bicarbonate.
Formation of the piperidine ring: The protected intermediates are then subjected to cyclization reactions to form the piperidine ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The protective groups (Fmoc and Boc) can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions typically yield the deprotected amine or carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides. The protective groups (Fmoc and Boc) are crucial for stepwise peptide synthesis, allowing for selective deprotection and coupling reactions.
Biology
In biological research, this compound is used to study the structure and function of peptides and proteins. The ability to selectively protect and deprotect functional groups enables the synthesis of peptides with specific sequences and modifications, facilitating the study of protein interactions and functions.
Medicine
In medicine, the compound is used in the development of peptide-based drugs. The protective groups help in the synthesis of peptides that can act as therapeutic agents, targeting specific biological pathways and receptors.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its use in automated peptide synthesizers allows for the efficient production of peptides for research and therapeutic applications.
Wirkmechanismus
The mechanism of action of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc and Boc groups protect the amine and carboxylic acid functionalities, respectively, preventing unwanted side reactions during peptide bond formation. The selective removal of these groups under specific conditions allows for the stepwise assembly of peptides with high precision.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Fmoc-protected amino acids: These compounds also use the Fmoc group to protect the amine functionality during peptide synthesis.
N-Boc-protected amino acids: These compounds use the Boc group to protect the amine functionality.
N-Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
The uniqueness of rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid lies in its dual protection strategy, utilizing both Fmoc and Boc groups. This allows for greater flexibility and control in peptide synthesis, enabling the selective protection and deprotection of functional groups at different stages of the synthesis process.
Eigenschaften
IUPAC Name |
(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNZDFYNPEJGF-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8239584.png)

![(9R,11R)-9,11-dimethyl-8,12-dioxa-3,17-diazatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene](/img/structure/B8239598.png)

![2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8239614.png)

![6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B8239624.png)


